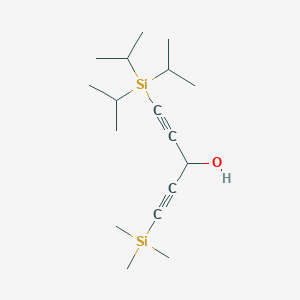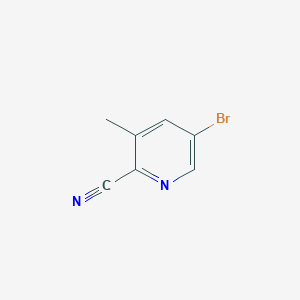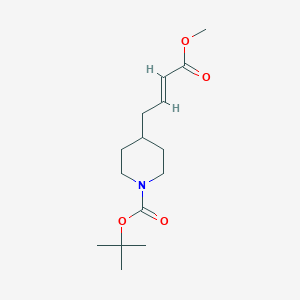
2-Mercapto-1H-benzoimidazole-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercapto-1H-benzoimidazole-4-ol is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of great interest to researchers due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-Mercapto-1H-benzoimidazole-4-ol is not fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and altering enzyme activity. Additionally, this compound has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.
Effets Biochimiques Et Physiologiques
2-Mercapto-1H-benzoimidazole-4-ol has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress, which may be beneficial in the treatment of various diseases and conditions. Additionally, this compound has been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Mercapto-1H-benzoimidazole-4-ol in lab experiments is its ability to chelate metal ions. This property makes it useful in the study of enzymes that contain metal ions. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it of interest in the study of various diseases and conditions. However, one of the limitations of using this compound is its potential toxicity. Care must be taken when handling this compound, as it can be harmful if ingested or inhaled.
Orientations Futures
There are many potential future directions for the study of 2-Mercapto-1H-benzoimidazole-4-ol. One area of interest is the development of new compounds based on this structure that may have improved properties and applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases and conditions. Finally, studies on the toxicity and safety of this compound are needed to ensure that it can be used safely in laboratory settings.
Méthodes De Synthèse
The synthesis of 2-Mercapto-1H-benzoimidazole-4-ol is typically achieved through the reaction of o-phenylenediamine with carbon disulfide and sodium hydroxide. This reaction yields the intermediate compound, 2-mercaptoimidazoline, which is then oxidized to form 2-Mercapto-1H-benzoimidazole-4-ol. The synthesis of this compound is relatively simple and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
2-Mercapto-1H-benzoimidazole-4-ol has a wide range of potential scientific research applications. One of the most significant uses of this compound is in the study of enzymes that contain metal ions. This compound can act as a chelating agent, binding to metal ions and allowing for the study of enzyme structure and function. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it of interest in the study of various diseases and conditions.
Propriétés
Numéro CAS |
199007-13-1 |
|---|---|
Nom du produit |
2-Mercapto-1H-benzoimidazole-4-ol |
Formule moléculaire |
C7H6N2OS |
Poids moléculaire |
166.2 g/mol |
Nom IUPAC |
4-hydroxy-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H6N2OS/c10-5-3-1-2-4-6(5)9-7(11)8-4/h1-3,10H,(H2,8,9,11) |
Clé InChI |
KOBTUCRWSZGEKO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)NC(=S)N2 |
SMILES canonique |
C1=CC2=C(C(=C1)O)NC(=S)N2 |
Synonymes |
2H-Benzimidazole-2-thione,1,3-dihydro-4-hydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




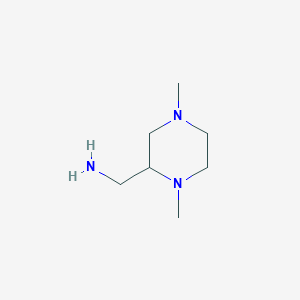

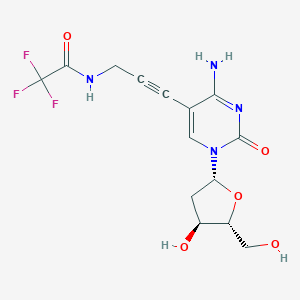


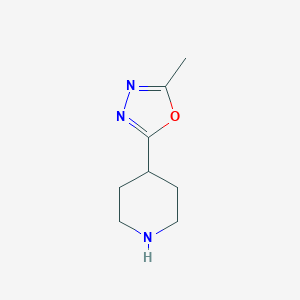

![n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide](/img/structure/B176410.png)

